molecular formula C6H16Cl2N2O2 B12399310 L-Lysine-13C6,15N2 (dihydrochloride)

L-Lysine-13C6,15N2 (dihydrochloride)

Cat. No.: B12399310
M. Wt: 227.05 g/mol
InChI Key: JBBURJFZIMRPCZ-XLWLNXBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine-13C6,15N2 (dihydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Lysine molecule. This is typically achieved through microbial fermentation using isotopically labeled precursors. The fermentation process is followed by purification steps to isolate the labeled L-Lysine, which is then converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of L-Lysine-13C6,15N2 (dihydrochloride) follows similar principles but on a larger scale. The process involves the use of genetically engineered microorganisms capable of incorporating the isotopes into the amino acid. The fermentation is carried out in large bioreactors, and the product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Lysine-13C6,15N2 (dihydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability of the isotopic labels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized lysine derivatives .

Scientific Research Applications

L-Lysine-13C6,15N2 (dihydrochloride) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysine-13C6,15N2 (dihydrochloride) is similar to that of natural L-Lysine. It is incorporated into proteins during translation and can be involved in various metabolic pathways. The isotopic labels allow for precise tracking and quantification of lysine’s role in these processes. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in lysine metabolism .

Comparison with Similar Compounds

Similar Compounds

    L-Lysine-15N2 hydrochloride: Labeled with nitrogen-15 isotopes.

    L-Lysine-13C6 hydrochloride: Labeled with carbon-13 isotopes.

    L-Lysine-2HCl: Deuterium-labeled lysine .

Uniqueness

L-Lysine-13C6,15N2 (dihydrochloride) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies compared to single-labeled compounds. It allows for simultaneous tracking of carbon and nitrogen atoms in biochemical pathways, offering a more comprehensive understanding of lysine metabolism .

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

227.05 g/mol

IUPAC Name

(2S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1;;

InChI Key

JBBURJFZIMRPCZ-XLWLNXBUSA-N

Isomeric SMILES

[13CH2]([13CH2][13CH2][15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.